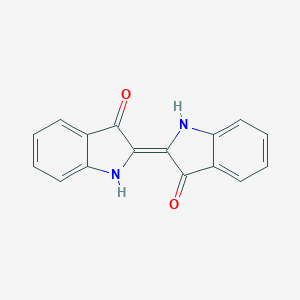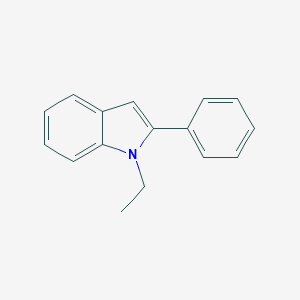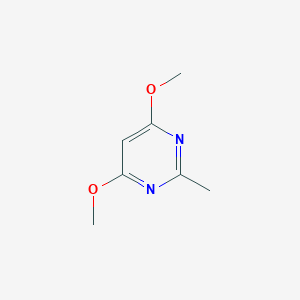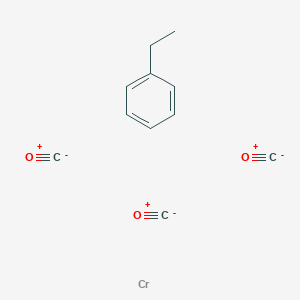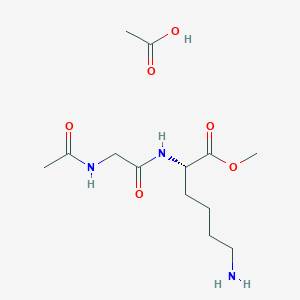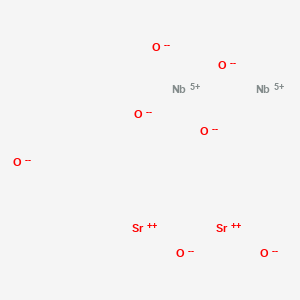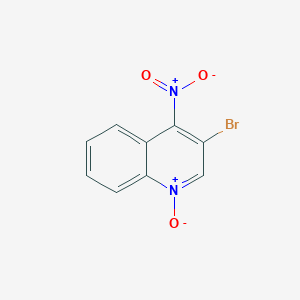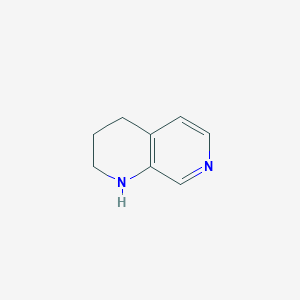![molecular formula C16H20N2 B080111 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine CAS No. 13233-45-9](/img/structure/B80111.png)
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a chemical compound that belongs to the class of indole alkaloids. It is a potent bioactive molecule that has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is not fully understood. However, it has been found to interact with various molecular targets in the body, including receptors and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine have been studied extensively. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Conclusion
In conclusion, 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a potent bioactive molecule that has been found to exhibit various biological activities. Its synthesis method is complex, but it has been studied extensively for its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with tryptamine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
The scientific research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine has been focused on its potential as a drug candidate. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
13233-45-9 |
|---|---|
Nombre del producto |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-17-14-7-3-2-6-12(14)13-9-11-18-10-5-4-8-15(18)16(13)17/h2-3,6-7,15H,4-5,8-11H2,1H3 |
Clave InChI |
LMUPITQSBFPIBM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
Sinónimos |
1,2,3,4,6,7,12,12b-Octahydro-12-methylindolo[2,3-a]quinolizine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





